4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride

描述

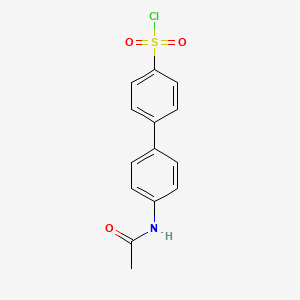

4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group attached to a biphenyl structure, which is further substituted with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

准备方法

The synthesis of 4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-acetylaminobiphenyl and chlorosulfonic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, usually at low temperatures to prevent decomposition. The 4-acetylaminobiphenyl is dissolved in an appropriate solvent, such as dichloromethane, and chlorosulfonic acid is added dropwise.

Formation of Sulfonyl Chloride: The reaction mixture is stirred for several hours, allowing the sulfonylation to occur, resulting in the formation of 4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

化学反应分析

4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form the corresponding sulfonamide or other reduced derivatives under specific conditions.

Oxidation: Although less common, the acetylamino group can undergo oxidation to form nitro derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 309.76 g/mol. Its structure includes a biphenyl framework substituted with an acetylamino group and a sulfonyl chloride functional group, which contributes to its reactivity and versatility as a building block in organic synthesis.

Pharmaceutical Development

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. The sulfonyl chloride moiety is particularly reactive towards nucleophiles, facilitating the formation of amides, sulfonamides, and other derivatives. This reactivity makes it valuable for developing new drugs and therapeutic agents.

Key Reactions:

- Nucleophilic substitution reactions where nucleophiles attack the sulfonyl chloride group.

- Formation of amides through reaction with amines.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile reagent for synthesizing complex molecules. Its ability to participate in various chemical transformations allows chemists to create diverse products tailored for specific applications.

Synthetic Pathways:

- Multi-step synthesis processes can be employed to incorporate functional groups selectively.

- It can be used to modify existing compounds to enhance their properties or biological activity.

Case Study 1: Synthesis of Antibacterial Agents

A research study explored the use of this compound in synthesizing novel antibacterial agents. The study demonstrated that derivatives formed from this compound exhibited significant antibacterial activity against various pathogens. The process involved:

- Reacting the sulfonyl chloride with different amines to produce sulfonamides.

- Testing the biological activity of synthesized compounds against bacterial strains.

Case Study 2: Development of Anti-inflammatory Drugs

Another study focused on utilizing this compound in developing anti-inflammatory drugs. The researchers synthesized several derivatives by modifying the acetylamino group and evaluated their efficacy through in vitro assays. The findings indicated that some derivatives showed promising anti-inflammatory properties, suggesting potential therapeutic applications.

Comparison with Related Compounds

To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4'-Nitro-biphenyl-4-sulfonyl chloride | Nitro group instead of acetylamino | Known for its use in dye synthesis |

| 4'-Aminobenzenesulfonamide | Amino group without acetylation | Exhibits significant antibacterial properties |

| N-acetylanthranilic acid | Carboxylic acid instead of sulfonamide | Used in dye manufacturing |

This table highlights how variations in functional groups influence reactivity and biological activity, underscoring the distinct role of this compound in synthetic pathways.

作用机制

The mechanism of action of 4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and other biomolecules, leading to changes in their function and activity. The acetylamino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

相似化合物的比较

4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride can be compared with other sulfonyl chlorides and biphenyl derivatives:

4-Aminobiphenyl-4-sulfonyl chloride: Similar structure but lacks the acetyl group, leading to different reactivity and applications.

4’-Nitro-1,1’-biphenyl-4-sulfonyl chloride: Contains a nitro group instead of an acetylamino group, resulting in different chemical properties and uses.

4’-Methyl-1,1’-biphenyl-4-sulfonyl chloride:

生物活性

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is particularly notable for its applications in medicinal chemistry, especially in the development of antimicrobial and anticancer agents. Understanding its biological activity involves examining its synthesis, structure-activity relationships (SAR), and the results of various biological assays.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an acetylamino group and a sulfonyl chloride functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-1,1'-biphenyl-4-sulfonic acid with acetic anhydride followed by chlorination with thionyl chloride. This method allows for the selective introduction of the acetylamino group and the sulfonyl chloride moiety.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 15 |

| Escherichia coli | 18 | 30 |

| Bacillus subtilis | 20 | 25 |

| Pseudomonas aeruginosa | 15 | 40 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is crucial given the rising concerns over antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. It was tested against various cancer cell lines including melanoma and prostate cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 5.2 |

| PC-3 (Prostate Cancer) | 8.7 |

| DU145 (Prostate Cancer) | 6.5 |

The compound exhibited cytotoxic effects leading to apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in cell cycle analysis.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives like this compound can often be attributed to their structural features. Modifications to the sulfonamide moiety and the introduction of various substituents on the biphenyl core can significantly influence their potency and selectivity.

Key Findings from SAR Studies:

- The presence of an acetylamino group enhances solubility and bioavailability.

- Substituents on the biphenyl ring affect binding affinity to target enzymes or receptors.

- The sulfonamide group is essential for antibacterial activity due to its ability to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.

Case Studies

A recent study highlighted the efficacy of this compound in a murine model for bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to controls, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride?

The compound is typically synthesized via sulfonation of biphenyl derivatives followed by acetylation. A documented method involves reacting 4-amino-1,1'-biphenyl with acetyl chloride to form the acetamide group, followed by sulfonation using chlorosulfonic acid or thionyl chloride (SOCl₂). For example, sulfonyl chloride formation from sulfonic acids often employs SOCl₂ under anhydrous conditions at 60–80°C for 2–4 hours . Reaction progress should be monitored by TLC or HPLC to confirm intermediate formation and avoid side reactions like oxidative coupling, which can occur under redox conditions .

Q. How can the purity of this compound be assessed after synthesis?

Purity is evaluated via:

- Melting Point Analysis : Compare observed mp (83–87°C for related sulfonyl chlorides) with literature values .

- Spectroscopy : Use -NMR to confirm acetyl and sulfonyl group integration ratios (e.g., aromatic protons vs. acetyl methyl).

- Chromatography : HPLC or GC-MS to detect residual solvents or byproducts.

- Elemental Analysis : Verify C, H, N, S, and Cl percentages against theoretical values .

Q. What are the primary reaction pathways for this compound in organic synthesis?

The sulfonyl chloride group is highly reactive toward nucleophiles, enabling:

- Sulfonamide Formation : React with amines (e.g., amino acids, aromatic amines) in basic aqueous conditions (pH 9–10) to form sulfonamides .

- Cross-Coupling Reactions : Use in Suzuki-Miyaura couplings via the biphenyl scaffold for biaryl derivatives .

- Acylation : The acetyl group can undergo hydrolysis or serve as a directing group in electrophilic substitutions .

Advanced Research Questions

Q. How does this compound participate in enzyme inhibition studies?

This compound acts as a precursor for synthesizing sulfonamide-based protease inhibitors. For example, its sulfonyl group reacts with serine residues in enzyme active sites, forming covalent adducts. In kinetic studies, derivatives have been used to probe inhibition mechanisms of trypsin-like proteases via time-dependent activity assays and X-ray crystallography . Methodological optimization includes adjusting reaction pH (7.4–8.5) and using stopped-flow techniques to capture transient intermediates .

Q. What strategies mitigate unexpected byproducts during its synthesis, such as oxidative coupling?

Evidence from analogous biphenyl systems shows that redox-active conditions (e.g., excess SOCl₂) can lead to dimerization or quinone formation . To suppress this:

- Use inert atmospheres (N₂/Ar) to limit oxidation.

- Optimize stoichiometry (e.g., 1.2–1.5 eq SOCl₂) and temperature (≤70°C).

- Add radical scavengers (e.g., BHT) to prevent free-radical coupling .

Q. How can computational modeling guide the design of derivatives for protein binding studies?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions between sulfonamide derivatives and target proteins like carbonic anhydrase. Key parameters include:

- Binding Affinity : Calculate ΔG values for sulfonyl-protein interactions.

- Solvent Accessibility : Assess hydrophobic pockets accommodating the biphenyl moiety.

- Torsional Strain : Evaluate steric clashes in acetyl group positioning .

Q. What are the stability considerations for long-term storage of this compound?

Sulfonyl chlorides are moisture-sensitive. Recommended practices:

- Store under anhydrous conditions (desiccated, −20°C).

- Use amber vials to prevent photodegradation.

- Confirm stability via periodic NMR or FT-IR to detect hydrolysis to sulfonic acids .

Q. Contradiction Analysis & Methodological Challenges

Q. How to resolve discrepancies in reaction yields reported for sulfonamide formation?

Conflicting yields may arise from:

- Amine Basicity : Weakly basic amines (e.g., anilines) require longer reaction times (24–48 hrs) compared to aliphatic amines (6–12 hrs) .

- pH Control : Incomplete deprotonation of amines (pH <9) reduces nucleophilicity. Use buffered sodium bicarbonate (pH 9.5) for optimal results .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions.

Q. Why do some studies report biphenyl ring distortions in crystallographic data?

X-ray structures of derivatives (e.g., sulfonamides) show torsional angles of 20–40° between biphenyl rings due to steric hindrance from substituents. This impacts binding affinity in protein-ligand complexes and must be accounted for in structure-activity relationship (SAR) models .

Q. Applications in Drug Discovery

Q. How is this compound utilized in high-throughput screening (HTS) libraries?

It is cataloged in diversity-oriented libraries targeting sulfonamide-binding proteins. HTS protocols involve:

属性

IUPAC Name |

4-(4-acetamidophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHSOVIYQUXSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50529291 | |

| Record name | 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-73-6 | |

| Record name | 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-acetamidophenyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。